2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane system. These structures are known for their unique spatial arrangement and have been increasingly incorporated into bio-active compounds due to their ability to improve solubility, activity, and conformational restriction .
Vorbereitungsmethoden
The synthesis of 2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid typically involves photochemical methods. One efficient approach is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the creation of new building blocks that can be further derivatized through numerous transformations . Industrial production methods often require scalable and mild synthetic routes, avoiding the use of toxic reagents and special equipment .
Analyse Chemischer Reaktionen
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows it to act as a bio-isostere, potentially improving the pharmacokinetic properties of drug candidates. In the industry, it is used in the development of new materials with enhanced properties .
Wirkmechanismus
The mechanism of action of 2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Its unique bicyclic structure allows it to fit into binding sites that other molecules cannot, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane. While both structures offer unique spatial arrangements, the bicyclo[2.1.1]hexane system provides additional exit vectors and angles, making it more versatile for certain applications.
Eigenschaften
Molekularformel |
C13H13FO2 |
---|---|
Molekulargewicht |
220.24 g/mol |
IUPAC-Name |
2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-13(11(15)16)8-9-6-12(13,7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16) |
InChI-Schlüssel |
YRVHJUGKYRQCEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C(C2)(C(=O)O)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.